molecular formula C3H2Cl2N2S B1347205 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole CAS No. 74461-64-6

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Cat. No.: B1347205
CAS No.: 74461-64-6
M. Wt: 169.03 g/mol
InChI Key: FFFMIFUBJZBTCG-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (or CCTD) is a small organic molecule that is composed of a five-membered ring structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other industrial products. CCTD is also an important research tool in the laboratory, as it can be used to study the structure and function of proteins and other biomolecules.

Scientific Research Applications

Antifungal Applications

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole and its derivatives have been explored for their potential as soil fungicides. Specifically, some 5-substituted-3–(trichloromethyl)-1,2,4-thiadiazoles, which are closely related to this compound, showed significant fungicidal activity, retaining about 60-80% of the overall activity of comparable compounds (Narayanan et al., 1966).

Antimalarial Agents

Research has been conducted on the synthesis of thiadiazoles, including this compound, for their potential use as antimalarial agents. Compounds synthesized from this compound showed remarkable antimalarial activity, prompting further studies for potential medicinal applications (Faslager et al., 1973).

Fungicidal Derivatives

The synthesis of various heterocyclic derivatives containing benzimidazoles and thiadiazoles, including compounds derived from this compound, has been shown to result in better fungicidal agents than some commercially used fungicides (Mishra et al., 1993).

Continuous Flow Synthesis

A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-chloro-3-phenyl-1,2,4-thiadiazole, a close derivative of this compound. This process addresses the safe handling of hazardous reagents and by-products, indicating the importance of this compound in synthetic chemistry (Baumann & Baxendale, 2017).

Antimicrobial Agents

Research on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has demonstrated the potential of these derivatives as antimicrobial agents. The study involved the synthesis of formazans from a Mannich base of this compound, indicating its relevance in developing new antimicrobial solutions (Sah et al., 2014).

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMIFUBJZBTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318417
Record name 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74461-64-6
Record name 74461-64-6
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Record name 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-chloromethyl-[1,2,4]thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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